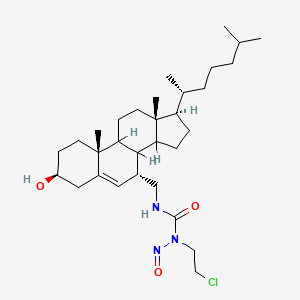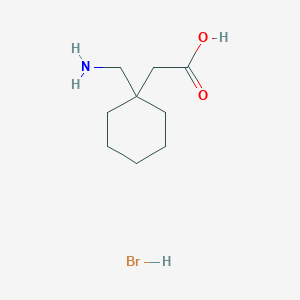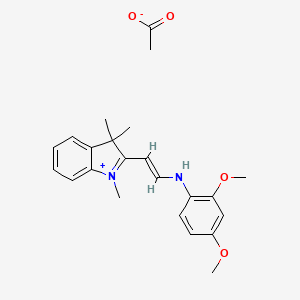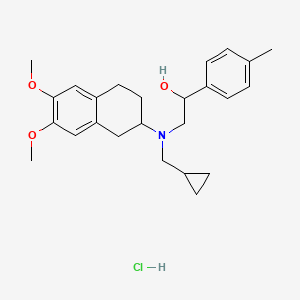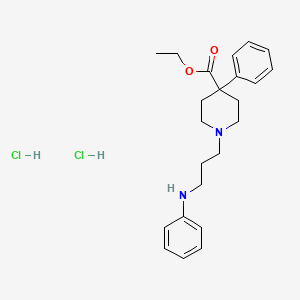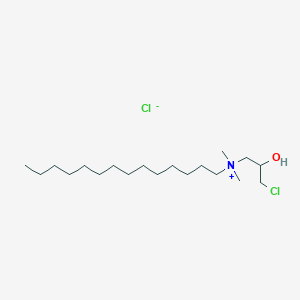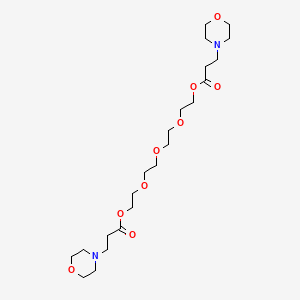
Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) bis(3-(4-morpholinyl)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) bis(3-(4-morpholinyl)propionate) is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple ether and ester linkages, as well as morpholine groups. These structural features contribute to its reactivity and functionality in different chemical environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) bis(3-(4-morpholinyl)propionate) typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired production scale. Industrial production methods are optimized to maximize efficiency and minimize waste, often incorporating advanced techniques such as flow chemistry and automated synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) bis(3-(4-morpholinyl)propionate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The morpholine groups and ester linkages can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of new ester or amide derivatives.
Aplicaciones Científicas De Investigación
Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) bis(3-(4-morpholinyl)propionate) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) bis(3-(4-morpholinyl)propionate) involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) bis(3-(4-morpholinyl)propionate) include:
- Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) dioctadecanoate
- Ethene, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-
- Tetraethylene glycol bis(3-mercaptopropionate)
Uniqueness
What sets this compound) apart from these similar compounds is its combination of ether, ester, and morpholine groups. This unique structure imparts specific reactivity and functionality, making it suitable for a wide range of applications in different fields.
Propiedades
Número CAS |
71487-08-6 |
|---|---|
Fórmula molecular |
C22H40N2O9 |
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(3-morpholin-4-ylpropanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 3-morpholin-4-ylpropanoate |
InChI |
InChI=1S/C22H40N2O9/c25-21(1-3-23-5-9-27-10-6-23)32-19-17-30-15-13-29-14-16-31-18-20-33-22(26)2-4-24-7-11-28-12-8-24/h1-20H2 |
Clave InChI |
VPUMVHRPBGQYNP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCC(=O)OCCOCCOCCOCCOC(=O)CCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



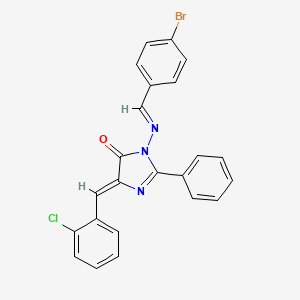

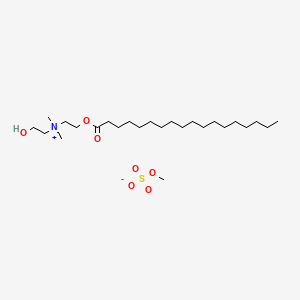
![4-hydroxy-7-[2-[3-[2-(2-naphthalen-1-ylethoxy)ethylsulfonyl]propylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B12775979.png)

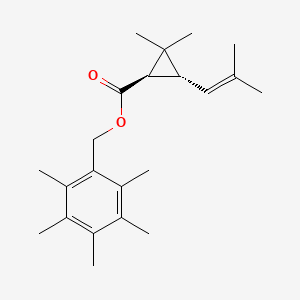
![(3Z)-5-fluoro-3-[[4-(imidazole-1-carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12775996.png)
